

Benchmarking mGluR3 Modulator-1: A Comparative Guide to Functional Assays

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Compound of Interest

Compound Name: *mGluR3 modulator-1*

Cat. No.: *B10801918*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of **mGluR3 modulator-1**'s performance in key functional assays, juxtaposed with other known mGluR3 modulators. The data presented is compiled from publicly available resources and is intended to serve as a reference for researchers engaged in the study of metabotropic glutamate receptor 3 (mGluR3).

Introduction to mGluR3

Metabotropic glutamate receptor 3 (mGluR3) is a class C G-protein coupled receptor (GPCR) that plays a crucial role in modulating synaptic transmission and neuronal excitability. As a member of the group II mGluRs, it is coupled to G α i/o proteins. Activation of mGluR3 typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1] This inhibitory action modulates the release of neurotransmitters, making mGluR3 a significant target for therapeutic intervention in a range of neurological and psychiatric disorders.

Performance of mGluR3 Modulator-1 in Functional Assays

mGluR3 modulator-1 has been identified as a positive allosteric modulator (PAM) of the mGluR3 receptor.[2] The following table summarizes the available quantitative data on the performance of **mGluR3 modulator-1** in comparison to other well-characterized mGluR3 modulators.

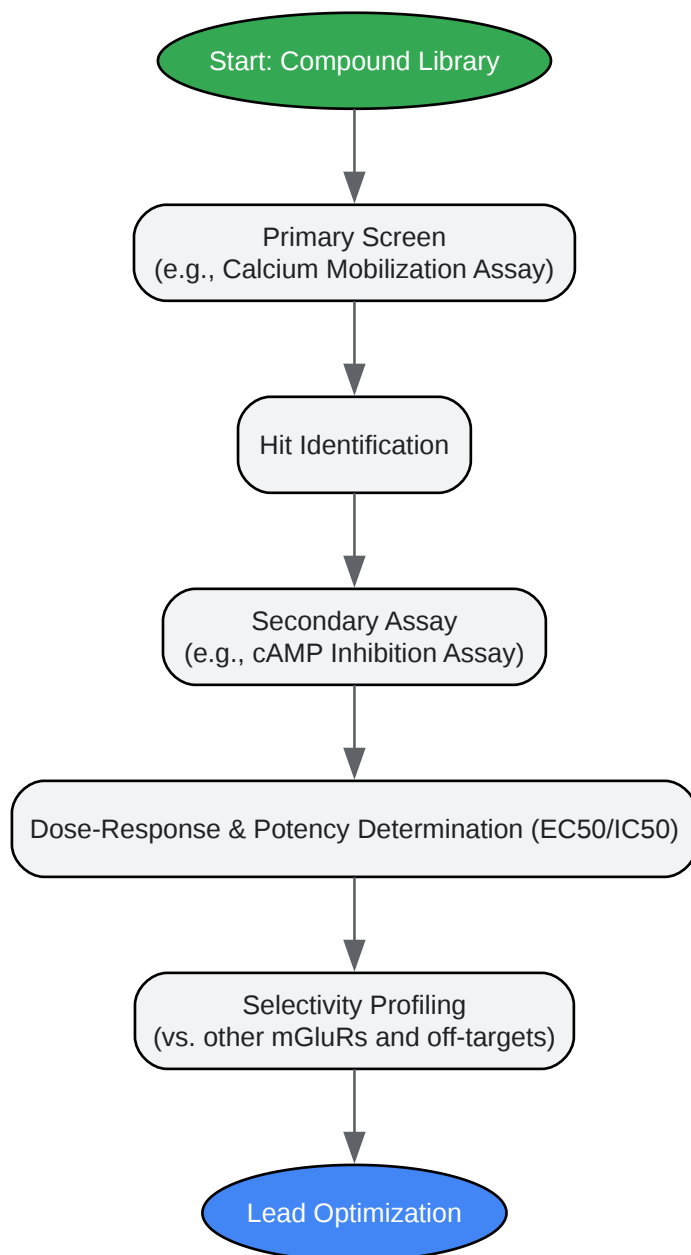
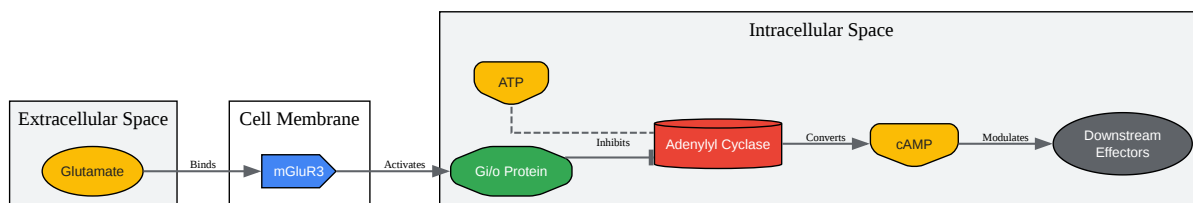
Disclaimer: The data presented in this table is compiled from multiple sources. Direct comparison between compounds should be made with caution, as experimental conditions may vary between studies.

Compound	Modulator Type	Assay Type	Cell Line	Parameter	Value (μM)	Reference
mGluR3 modulator-1	Positive Allosteric Modulator (PAM)	Calcium Mobilization	HEK293T-mGluR-Gqi5	EC50	1 - 10	[3][4]
LY379268	Agonist	cAMP Inhibition	HEK293	EC50	0.00448	[1]
LY341495	Antagonist	cAMP Inhibition	RGT cells expressing human mGluR3	IC50	0.014	MedChem Express
VU0650786	Negative Allosteric Modulator (NAM)	Not Specified	Not Specified	IC50	0.392	[1]
Eglumegad (LY354740)	Agonist	cAMP Inhibition	Transfected human mGluR3	IC50	0.024	[1]

mGluR3 Signaling Pathway

Activation of mGluR3 by an agonist leads to the dissociation of the G α i/o subunit from the G $\beta\gamma$ dimer. The activated G α i/o subunit inhibits adenylyl cyclase, reducing the conversion of ATP to

cAMP. This decrease in cAMP levels can modulate the activity of various downstream effectors, including protein kinase A (PKA) and cyclic nucleotide-gated ion channels.



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